Enhanced Lipophilicity: A 1.2 LogP Unit Increase Over m-Cymene
5-(Tert-butyl)-m-cymene exhibits a computed XLogP3-AA value of 5.2, representing a substantial increase in lipophilicity compared to its unsubstituted parent m-cymene (XLogP3 = 4.0) and the p-cymene isomer (XLogP3 = 4.1) [1][2][3]. This 1.2-1.3 logP unit enhancement directly reflects the contribution of the tert-butyl group and is consistent with the general lipophilicity-enhancing effect of tert-butyl substitution observed across diverse chemical series [4].
| Evidence Dimension | Computed lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | 5.2 |
| Comparator Or Baseline | m-Cymene (XLogP3 = 4.0); p-Cymene (XLogP3 = 4.1) |
| Quantified Difference | +1.2 units vs. m-cymene; +1.1 units vs. p-cymene |
| Conditions | Computed by XLogP3 3.0 (PubChem release 2025.09.15) |
Why This Matters
Higher lipophilicity directly impacts membrane permeability, distribution in lipid environments, and retention in reversed-phase chromatography, making 5-(tert-butyl)-m-cymene a distinctly different choice from unsubstituted cymenes for applications requiring enhanced hydrophobicity.
- [1] PubChem. (2025). 5-(Tert-butyl)-m-cymene. XLogP3-AA: 5.2. View Source
- [2] Plantaedb. (2026). m-Cymene. XlogP: 4.00. View Source
- [3] Pungentdb. p-Cymene. XLogP3: 4.1. View Source
- [4] Leroux, F. R., et al. (2014). The pentafluorosulfanyl group in cannabinoid receptor ligands: synthesis and comparison with trifluoromethyl and tert-butyl analogues. RSC Advances. View Source
